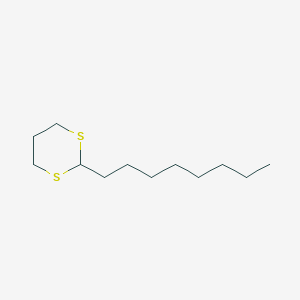
2-Octyl-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-1,3-dithiane is an organosulfur compound with the molecular formula C12H24S2. It belongs to the class of dithianes, which are known for their versatility in organic synthesis. Dithianes are commonly used as protecting groups for carbonyl compounds and as intermediates in various chemical reactions due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with octanal in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Octyl-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated dithiane derivatives.
Scientific Research Applications
2-Octyl-1,3-dithiane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis . The compound’s reactivity is influenced by the presence of sulfur atoms, which can donate electron density to adjacent carbon atoms, enhancing its nucleophilicity .
Comparison with Similar Compounds
1,3-Dithiane: Similar in structure but lacks the octyl group, making it less hydrophobic.
1,3-Dithiolane: Another sulfur-containing heterocycle with different reactivity and stability compared to dithianes.
1,4-Dithiane: Less commonly used but offers unique reactivity due to the different positioning of sulfur atoms.
Uniqueness of 2-Octyl-1,3-dithiane: this compound stands out due to its hydrophobic octyl group, which can influence its solubility and reactivity in organic solvents. This unique feature makes it particularly useful in applications where hydrophobic interactions are important .
Properties
CAS No. |
39854-46-1 |
|---|---|
Molecular Formula |
C12H24S2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
2-octyl-1,3-dithiane |
InChI |
InChI=1S/C12H24S2/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12/h12H,2-11H2,1H3 |
InChI Key |
GYIAHRMERVPIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



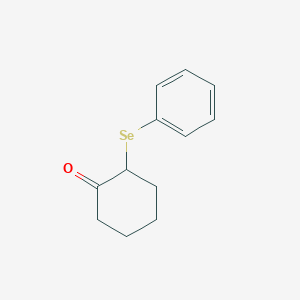
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
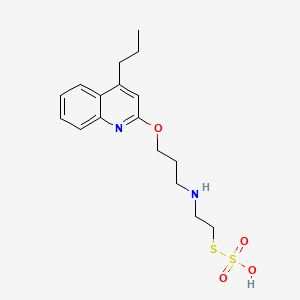
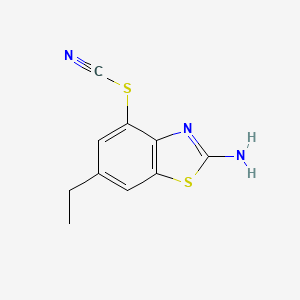
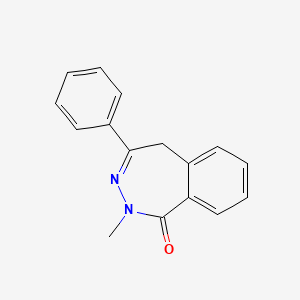

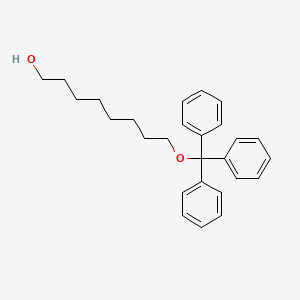
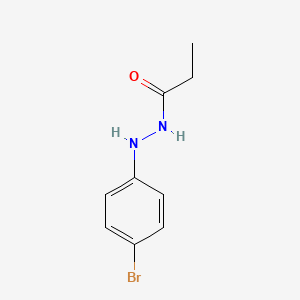
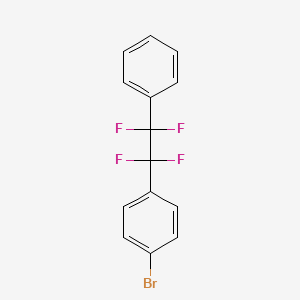
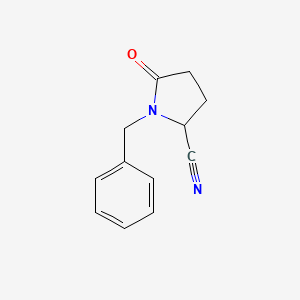
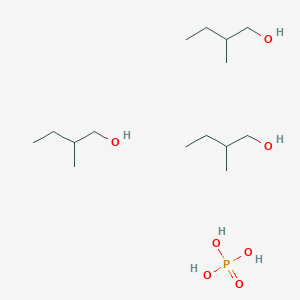
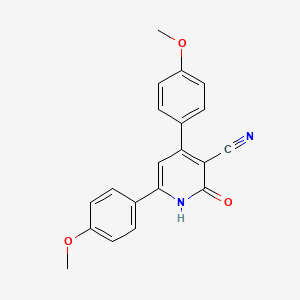
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
